(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone (R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1133749-93-5
VCID: VC3304596
InChI: InChI=1S/C19H18ClN5O/c1-13-12-24(19(26)14-5-3-2-4-6-14)9-10-25(13)18-16-11-21-8-7-15(16)17(20)22-23-18/h2-8,11,13H,9-10,12H2,1H3/t13-/m1/s1
SMILES: CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4
Molecular Formula: C19H18ClN5O
Molecular Weight: 367.8 g/mol

(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone

CAS No.: 1133749-93-5

Cat. No.: VC3304596

Molecular Formula: C19H18ClN5O

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone - 1133749-93-5

Specification

CAS No. 1133749-93-5
Molecular Formula C19H18ClN5O
Molecular Weight 367.8 g/mol
IUPAC Name [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C19H18ClN5O/c1-13-12-24(19(26)14-5-3-2-4-6-14)9-10-25(13)18-16-11-21-8-7-15(16)17(20)22-23-18/h2-8,11,13H,9-10,12H2,1H3/t13-/m1/s1
Standard InChI Key IBXRCAAROGWWHF-CYBMUJFWSA-N
Isomeric SMILES C[C@@H]1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4
SMILES CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4
Canonical SMILES CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4

Introduction

PropertyValueNote
CAS Number1133749-93-5Unique identifier for the compound
Molecular FormulaC19H18ClN5OIndicates elemental composition
Molecular Weight367.8 g/molImportant for solution preparation
IUPAC Name[(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl]-phenylmethanoneSystematic chemical name
Alternative NameMethanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-Alternative nomenclature
Stereochemistry(R) at the 3-methyl position of piperazineDefines specific 3D arrangement
Structural FeaturesPyrido[3,4-d]pyridazine ring, piperazine ring, phenyl group, carbonyl linkageKey molecular components

The presence of multiple nitrogen atoms in this compound's structure suggests potential for hydrogen bonding and interactions with biological targets such as receptors, enzymes, or DNA. The carbonyl group may participate in hydrogen bonding as an acceptor and could be involved in key interactions with biological macromolecules. The chlorine atom, being electronegative, likely influences the electronic distribution within the molecule and may contribute to specific binding interactions or metabolic stability. Understanding these structural and chemical properties is essential for predicting the compound's behavior in various research applications and for designing structural analogues with enhanced properties.

Applications in Research and Development

Research AreaApplicationsPotential Impact
Medicinal ChemistryStructure-activity relationship studies, lead compound optimization Development of novel therapeutic agents with improved properties
Neuroscience ResearchInvestigation of neurotransmitter receptor interactions, neurological disorder modelsUnderstanding brain function and pathology, discovering treatments for neurological disorders
Inflammation ResearchStudy of inflammatory pathways, development of anti-inflammatory agentsNew approaches to treating inflammatory conditions
Chemical BiologyMolecular probe development, target identification, mechanism studies Elucidation of disease mechanisms and identification of new therapeutic targets
Organic SynthesisComplex target for methodology development, stereochemical control studiesAdvancement of synthetic approaches and reaction methodologies
Pharmaceutical SciencesModel compound for formulation studies, bioavailability enhancement strategies Improved drug delivery systems for complex molecules

The compound also has applications in organic synthesis methodology development, serving as a complex target molecule for evaluating new synthetic approaches and reactions. Its synthesis requires control over multiple aspects, including stereochemistry, regioselectivity, and chemoselectivity, making it a challenging and informative synthetic target. Researchers developing new catalytic methods, stereoselective transformations, or coupling reactions may utilize this compound to demonstrate the utility and scope of their methodologies . Additionally, in pharmaceutical formulation studies, this compound may serve as a model for developing strategies to overcome challenges related to solubility, stability, or bioavailability of complex drug molecules. These diverse applications highlight the value of this compound in advancing scientific knowledge and pharmaceutical innovation across multiple disciplines.

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